Cas no 2137462-50-9 (Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl)-)
Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl)-
-
- Inchi: 1S/C10H14N4O/c1-7(15)13-8-4-10(5-11-6-10)14-3-2-12-9(8)14/h2-3,8,11H,4-6H2,1H3,(H,13,15)
- InChI Key: IYVHWIQNXWXTDN-UHFFFAOYSA-N
- SMILES: C(NC1C2N(C3(C1)CNC3)C=CN=2)(=O)C
Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-695457-0.05g |
N-{6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-yl}acetamide |
2137462-50-9 | 0.05g |
$1428.0 | 2023-03-10 | ||
| Enamine | EN300-695457-0.1g |
N-{6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-yl}acetamide |
2137462-50-9 | 0.1g |
$1496.0 | 2023-03-10 | ||
| Enamine | EN300-695457-0.25g |
N-{6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-yl}acetamide |
2137462-50-9 | 0.25g |
$1564.0 | 2023-03-10 | ||
| Enamine | EN300-695457-0.5g |
N-{6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-yl}acetamide |
2137462-50-9 | 0.5g |
$1632.0 | 2023-03-10 | ||
| Enamine | EN300-695457-1.0g |
N-{6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-yl}acetamide |
2137462-50-9 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-695457-2.5g |
N-{6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-yl}acetamide |
2137462-50-9 | 2.5g |
$3332.0 | 2023-03-10 | ||
| Enamine | EN300-695457-5.0g |
N-{6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-yl}acetamide |
2137462-50-9 | 5.0g |
$4930.0 | 2023-03-10 | ||
| Enamine | EN300-695457-10.0g |
N-{6',7'-dihydrospiro[azetidine-3,5'-pyrrolo[1,2-a]imidazole]-7'-yl}acetamide |
2137462-50-9 | 10.0g |
$7312.0 | 2023-03-10 |
Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl)- Related Literature
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl)-
Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl) (CAS No. 2137462-50-9): A Comprehensive Overview
Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl) (CAS No. 2137462-50-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of spirocyclic heterocycles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a valuable candidate for the development of novel drugs targeting various diseases.
The spirocyclic structure of Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl) is characterized by the presence of a spiro junction between an azetidine ring and a pyrroloimidazole ring. This arrangement provides the molecule with enhanced conformational rigidity and specific binding properties, which are crucial for its biological activity. The acetamide group attached to the spirocyclic core further modulates the compound's solubility and pharmacokinetic properties.
Recent studies have highlighted the potential of Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl) in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research has shown that this compound can effectively modulate certain neurotransmitter systems and protect neurons from oxidative stress and inflammation. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl) exhibits potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides and reducing neuroinflammation.
In addition to its neuroprotective properties, Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl) has also shown promise in cancer research. Preclinical studies have indicated that this compound can selectively target cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. A recent study in *Cancer Research* reported that Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl) exhibits significant antitumor activity against various cancer cell lines, including those resistant to conventional chemotherapy.
The pharmacokinetic profile of Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl) has been extensively studied to optimize its therapeutic potential. Research has shown that this compound has favorable oral bioavailability and a long half-life, making it suitable for chronic administration. Furthermore, its low toxicity and minimal side effects make it an attractive candidate for clinical development.
The synthesis of Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl) involves several steps that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the coupling of an azetidine derivative with a pyrroloimidazole precursor followed by acetylation to form the final product. Recent advancements in synthetic methods have led to more efficient and scalable processes for producing this compound on a larger scale.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms of action and optimize the clinical applications of Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl). Ongoing clinical trials are evaluating its safety and efficacy in various disease models. These studies will provide valuable insights into the compound's pharmacological properties and help guide its development as a potential therapeutic agent.
In conclusion, Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl) (CAS No. 2137462-50-9) represents a promising lead compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further research and development in the fields of neurodegenerative diseases and cancer therapy.
2137462-50-9 (Acetamide, N-(6',7'-dihydrospiro[azetidine-3,5'-[5H]pyrrolo[1,2-a]imidazol]-7'-yl)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)